molecular formula C14H18N2O2S B395425 N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide CAS No. 313275-25-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B395425
CAS No.: 313275-25-1
M. Wt: 278.37g/mol
InChI Key: BFQBFLPIKVTEBV-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide: is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by an ethoxy group at the 6th position of the benzothiazole ring and a pentanamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: Various substitution reactions can occur, especially at the benzothiazole ring, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable benzothiazole core.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

Comparison:

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a methoxy group instead of an ethoxy group and an acetamide group instead of a pentanamide group. The presence of different substituents can significantly alter its chemical properties and biological activities.
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide: Similar to the target compound but with a butanamide group instead of a pentanamide group. This slight difference can affect its solubility, reactivity, and potential applications.
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide: This compound has a more complex butanamide group with additional methyl groups, which can influence its steric properties and interactions with molecular targets.

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide stands out due to its unique combination of an ethoxy group and a pentanamide group, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-5-6-13(17)16-14-15-11-8-7-10(18-4-2)9-12(11)19-14/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQBFLPIKVTEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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